3,4-Dimethylbenzene-1-sulfonyl fluoride

Description

Structural Features and Chemical Reactivity of the Sulfonyl Fluoride (B91410) Moiety

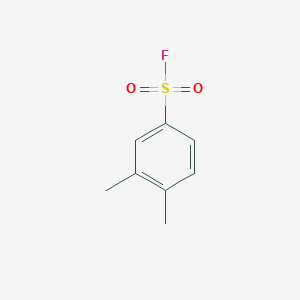

The sulfonyl fluoride functional group (-SO₂F) is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to both a carbon atom and a highly electronegative fluorine atom. This arrangement confers a tetrahedral geometry around the sulfur center. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the sulfur atom highly electrophilic.

Despite this electrophilicity, the sulfur-fluorine (S-F) bond is exceptionally strong and kinetically stable under many standard reaction conditions, making sulfonyl fluorides robust and easy to handle. They are generally resistant to hydrolysis, oxidation, and reduction. smolecule.com However, this stability is not absolute. The reactivity of the sulfonyl fluoride can be "unleashed" in the presence of appropriate nucleophiles, particularly under basic or catalytic activation. This tunable reactivity allows for selective transformations where the sulfonyl fluoride group engages in nucleophilic substitution reactions at the sulfur center, displacing the fluoride ion. This unique balance of stability and reactivity is central to its utility. sigmaaldrich.com

Strategic Importance of Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

The strategic importance of sulfonyl fluorides stems directly from their unique reactivity profile. In organic synthesis, they serve as versatile precursors for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. rhhz.net The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless, has further solidified their importance. sigmaaldrich.com SuFEx is a new generation of click chemistry that utilizes the reliable and selective reactivity of sulfonyl fluorides to connect molecular modules, enabling the rapid and efficient synthesis of diverse chemical libraries. rhhz.net

In the realm of chemical biology, sulfonyl fluorides have emerged as privileged "warheads" for the covalent modification of proteins. nih.gov Their ability to react with the nucleophilic side chains of various amino acid residues—including serine, threonine, tyrosine, lysine (B10760008), and histidine—makes them powerful tools for developing enzyme inhibitors and chemical probes to study protein function. nih.gov This broad targeting capability distinguishes them from more traditional covalent modifiers that often exclusively target cysteine residues.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRBSQUWGOVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Sulfonyl Fluorides As Research Targets

Aryl sulfonyl fluorides, which feature the sulfonyl fluoride (B91410) moiety attached to an aromatic ring, are a particularly important subclass of these compounds. The electronic properties of the aromatic ring can be systematically varied to fine-tune the reactivity of the sulfonyl fluoride group. Electron-withdrawing substituents on the aryl ring enhance the electrophilicity of the sulfur atom, increasing its reactivity, while electron-donating groups have the opposite effect. This modularity allows for the rational design of aryl sulfonyl fluorides with tailored reactivity for specific applications.

Furthermore, the rigid scaffold of the aryl ring provides a well-defined platform for introducing other functional groups, making them ideal for the development of highly specific probes and drug candidates. Their applications are widespread, ranging from their use in the synthesis of polymers and materials to their role as key components in the development of new radiolabeling agents for positron emission tomography (PET). researchgate.netnih.gov

Specific Research Focus on 3,4 Dimethylbenzene 1 Sulfonyl Fluoride As a Representative Arene Sulfonyl Fluoride

Direct Fluorosulfonylation Strategies

Direct fluorosulfonylation methods aim to introduce the sulfonyl fluoride group in a single or a few straightforward steps from readily available starting materials. These strategies are advantageous due to their operational simplicity and efficiency.

Electrochemical Oxidative Coupling of Thiophenols and Disulfides

A mild and environmentally benign electrochemical approach has been developed for the synthesis of sulfonyl fluorides from thiophenols or disulfides. This method utilizes potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding the need for harsh oxidants or catalysts. The reaction proceeds via anodic oxidation in a biphasic system of acetonitrile (B52724) and aqueous HCl, with graphite (B72142) and iron electrodes.

The process is initiated by the rapid anodic oxidation of the thiophenol to its corresponding disulfide. Subsequently, the disulfide intermediate is consumed to form the sulfonyl fluoride. This electrochemical method demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides with yields ranging from moderate to excellent. The reaction is also tolerant of a range of functional groups, including halogens and protected amines, allowing for the synthesis of complex sulfonyl fluorides.

Table 1: Electrochemical Synthesis of Aryl Sulfonyl Fluorides from Thiols

| Entry | Thiol | Product | Yield (%) |

| 1 | Thiophenol | Benzenesulfonyl fluoride | 85 |

| 2 | 4-Methylthiophenol | 4-Methylbenzene-1-sulfonyl fluoride | 82 |

| 3 | 4-Methoxythiophenol | 4-Methoxybenzene-1-sulfonyl fluoride | 78 |

| 4 | 4-Chlorothiophenol | 4-Chlorobenzene-1-sulfonyl fluoride | 88 |

Data compiled from studies on electrochemical oxidative coupling of various thiophenols.

Bismuth(III)-Catalyzed Sulfonyl Fluoride Formation from Boronic Acids

A novel bismuth(III)-catalyzed synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding boronic acids has been established. This redox-neutral catalytic cycle employs a well-defined organobismuth(III) catalyst with a bis-aryl sulfone ligand backbone. The reaction proceeds through a series of organometallic elementary steps without changing the oxidation state of the bismuth center.

The proposed mechanism involves the transmetalation of the boronic acid to the bismuth catalyst, forming a triarylbismuth complex. This is followed by the insertion of sulfur dioxide (SO₂) into a bismuth-carbon bond, leading to a bismuth sulfinate intermediate. Subsequent oxidation of the sulfur(IV) center with an electrophilic fluorine source, such as Selectfluor®, yields the desired aryl sulfonyl fluoride and regenerates the active bismuth(III) catalyst. This method exhibits excellent functional group tolerance and provides good to excellent yields for a wide range of substrates, including sterically hindered and electronically diverse aryl and heteroaryl boronic acids.

Table 2: Bismuth(III)-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Boronic Acids

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Benzenesulfonyl fluoride | 92 |

| 2 | 4-Tolylboronic acid | 4-Methylbenzene-1-sulfonyl fluoride | 85 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzene-1-sulfonyl fluoride | 88 |

| 4 | 3,4-Dimethylphenylboronic acid | This compound | 81 |

Data synthesized from research on bismuth-catalyzed fluorosulfonylation of aryl boronic acids.

Synthesis from Sulfonamides

A direct and practical method for the synthesis of sulfonyl fluorides from sulfonamides has been developed. mdpi.com This approach utilizes a pyrylium (B1242799) tetrafluoroborate (B81430) salt as an activator in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). mdpi.com The reaction proceeds by the activation of the sulfonamide by the pyrylium salt, facilitating the formation of an in-situ sulfonyl chloride intermediate. This intermediate then undergoes a fluoride-for-chloride exchange with KF to yield the final sulfonyl fluoride. mdpi.com

The reaction is typically carried out in acetonitrile at elevated temperatures and demonstrates a broad substrate scope, including both aryl and alkyl sulfonamides. mdpi.com A key advantage of this method is its high chemoselectivity, allowing for the late-stage functionalization of complex molecules containing various functional groups. mdpi.com The yields of the desired sulfonyl fluorides are generally moderate to very good. mdpi.com

Metal-Catalyzed Approaches to Aryl Sulfonyl Fluorides

Metal-catalyzed reactions provide powerful tools for the construction of carbon-sulfur bonds and the subsequent formation of sulfonyl fluorides. These methods often involve cross-coupling reactions and radical pathways, enabling the use of a diverse range of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

A mild and efficient one-pot synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding bromides has been achieved through palladium catalysis. nih.govrsc.org The process begins with the palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govrsc.org This step generates an intermediate aryl sulfinate.

In the second step, the in-situ generated sulfinate is treated with an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI), to afford the desired sulfonyl fluoride. nih.govrsc.org This methodology represents a general approach for the sulfonylation of aryl bromides and is characterized by its excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients and peptides. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | Benzenesulfonyl fluoride | 84 |

| 2 | 4-Bromotoluene | 4-Methylbenzene-1-sulfonyl fluoride | 75 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxybenzene-1-sulfonyl fluoride | 78 |

| 4 | 1-Bromo-3,4-dimethylbenzene | This compound | 72 |

Data compiled from studies on palladium-catalyzed fluorosulfonylation of aryl bromides.

Photoredox Catalysis for Radical Fluorosulfonylation

Visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis of aryl sulfonyl fluorides through radical pathways. nih.govmdpi.com In one approach, aryl diazonium salts are utilized as radical precursors in the presence of an organic photoredox catalyst. nih.govmdpi.com Upon irradiation with visible light, the excited photocatalyst reduces the diazonium salt to generate an aryl radical. This radical then reacts with a sulfur dioxide source, like DABSO, to form an arylsulfonyl radical. Subsequent fluorine atom transfer from a suitable source yields the final aryl sulfonyl fluoride. mdpi.com This metal-free method is notable for its mild reaction conditions and broad functional group tolerance. nih.govmdpi.com

Another photoredox-catalyzed approach involves the radical fluorosulfonylation of olefins using bench-stable, redox-active fluorosulfonyl radical precursors. This method allows for the direct synthesis of various sulfonyl fluorides, including β-alkoxyl sulfonyl fluorides, through an alkoxyl-fluorosulfonyl difunctionalization reaction of olefins.

Green Chemistry and Sustainable Synthesis Protocols

A significant advancement in this area is the development of a safe, cost-effective, and eco-friendly process for converting thiols and disulfides into sulfonyl fluorides. sciencedaily.comeurekalert.org This method utilizes the easily handled and highly reactive SHC5® in conjunction with potassium fluoride (KF). sciencedaily.comeurekalert.org A key advantage of this protocol is that it produces only non-toxic sodium and potassium salts as by-products, leading to a minimal environmental impact. sciencedaily.comeurekalert.org This reaction is versatile, enabling the synthesis of a wide range of sulfonyl fluorides, including aromatic congeners of this compound. sciencedaily.com

Another sustainable approach involves the use of stable substrates like disulfides or thiols with potassium fluoride as the sole fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant. researchgate.net This method can be performed as a stepwise process or a more practical one-pot synthesis. researchgate.net The use of readily available and less hazardous reagents aligns well with the principles of green chemistry. researchgate.net

Furthermore, protocols have been developed that utilize sulfonic acids and sulfonates as starting materials. One such method employs cyanuric chloride as a chlorine source to form a sulfonyl chloride intermediate, followed by a chlorine-fluorine exchange with potassium bifluoride (KHF₂). mdpi.com This one-pot, two-step procedure offers a valuable alternative for synthesizing sulfonyl fluorides from readily accessible precursors. mdpi.com The reaction conditions for these green methodologies are often mild, and they demonstrate broad functional group tolerance, making them applicable to a variety of substituted aromatic sulfonyl fluorides.

| Method | Starting Materials | Key Reagents | Key Advantages | By-products |

|---|---|---|---|---|

| Method 1 | Thiols or Disulfides | SHC5®, KF | Safe, low-cost, high efficiency | NaCl, KCl sciencedaily.comeurekalert.org |

| Method 2 | Disulfides or Thiols | KF, NaOCl·5H₂O | Environmentally friendly, scalable | Inorganic salts |

| Method 3 | Sulfonic acids or Sulfonates | Cyanuric chloride, KHF₂ | One-pot, utilizes readily available precursors | Triazine derivatives, inorganic salts |

Emerging Techniques in Sulfonyl Fluoride Synthesis

The field of sulfonyl fluoride synthesis is continuously evolving, with new techniques emerging that offer enhanced efficiency, safety, and control over the reaction process.

Microflow chemistry has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering significant advantages over traditional batch processes. A notable development is the electrochemical oxidative coupling of thiols and potassium fluoride in a continuous flow system. tue.nl This method allows for the reaction to be carried out at room temperature and atmospheric pressure. tue.nl The use of a microreactor with a short inter-electrode distance between a graphite anode and a stainless-steel cathode dramatically accelerates the reaction. tue.nl

This microflow approach has been shown to achieve high yields of the desired sulfonyl fluoride in a significantly reduced residence time compared to batch reactions. tue.nl For instance, yields of up to 92% have been achieved in as little as 5 minutes of residence time, a stark contrast to the 6 to 36 hours required in batch synthesis. tue.nl This enhanced efficiency is a key advantage of microflow synthesis, enabling rapid and high-throughput production of sulfonyl fluorides. tue.nl The process is also amenable to a diverse set of thiols, indicating its potential applicability for the synthesis of this compound from the corresponding thiol. tue.nl

| Parameter | Microflow Synthesis tue.nl | Batch Synthesis tue.nl |

|---|---|---|

| Reaction Time | 5 minutes (residence time) | 6 - 36 hours |

| Yield | Up to 92% | Variable |

| Temperature | Room Temperature | Variable |

| Pressure | Atmospheric Pressure | Variable |

Sulfuryl fluoride (SO₂F₂) is a common reagent in sulfonyl fluoride synthesis, but its gaseous nature and high toxicity pose significant handling challenges. acs.orgccspublishing.org.cn Consequently, there is considerable interest in developing SO₂F₂-free methodologies.

One such approach involves the use of thionyl fluoride (SOF₂) for the deoxyfluorination of sulfonic acids. nih.gov Thionyl fluoride can be generated in situ from readily available and bench-stable reagents, avoiding the need to handle the toxic gas directly. nih.govacs.org This method has been shown to be effective for both aromatic and aliphatic sulfonic acids. nih.gov

An alternative SO₂F₂-free method utilizes the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of sulfonic acids and their salts. nih.gov This approach offers milder reaction conditions compared to traditional methods and provides good to excellent yields of sulfonyl fluorides. nih.gov

A particularly innovative strategy to circumvent the direct handling of SO₂F₂ is its ex situ generation in a two-chamber reactor. researchgate.net In this system, 1,1′-sulfonyldiimidazole is used as a precursor to generate near-stoichiometric amounts of SO₂F₂ gas, which is then used in the subsequent reaction. researchgate.net This technique allows for the safe and controlled use of sulfuryl fluoride without the need for specialized gas handling equipment. researchgate.net

These SO₂F₂-free methodologies represent a significant step forward in the safe and practical synthesis of sulfonyl fluorides and their precursors, making these important compounds more accessible for a wide range of applications.

Fundamental Reactivity of the Sulfonyl Fluoride Group

The reactivity of the sulfonyl fluoride moiety is centered on the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles, and the potential for the formation of radical intermediates.

While sulfonyl fluorides are generally stable, their reaction with nucleophiles can be significantly enhanced through activation. theballlab.comacs.org One prominent mechanism involves the use of Lewis acids to increase the electrophilicity of the sulfur center.

Lewis Acid Catalysis: Calcium triflimide [Ca(NTf₂)₂] has been demonstrated to be an effective Lewis acid catalyst for activating sulfonyl fluorides towards nucleophilic attack by amines, leading to the formation of sulfonamides. theballlab.comacs.org The proposed mechanism suggests that the Lewis acid coordinates to the sulfonyl oxygen atoms or the fluorine atom. This interaction polarizes the sulfur-fluorine bond, making the sulfur atom more susceptible to nucleophilic addition. theballlab.com This method is notable for its ability to couple a wide array of sterically and electronically diverse sulfonyl fluorides and amines under mild conditions, overcoming the low reactivity that often necessitates harsh conditions like strong bases or high temperatures. theballlab.comacs.org

| Catalyst | Reactants | Product | Key Feature |

| Calcium triflimide [Ca(NTf₂)₂] | Aryl/Alkyl Sulfonyl Fluoride + Amine | Sulfonamide | Activates the S-F bond towards nucleophilic addition under mild conditions. theballlab.comacs.org |

Aryl sulfonyl fluorides can also react through pathways involving radical intermediates. These pathways provide alternative routes for functionalization and bond formation.

Generation of Arylsulfonyl Radicals: Arylsulfonyl radicals ([ArSO₂•]) can be generated from aryldiazonium salts in the presence of a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The aryl radical formed from the diazonium salt is trapped by SO₂, creating the arylsulfonyl radical. This intermediate can then react with a fluorine source to yield the aryl sulfonyl fluoride. mdpi.com Radical scavenger experiments have provided evidence for the formation of these aryl radical key intermediates. mdpi.com

Fluorosulfonyl Radical (FSO₂•): The fluorosulfonyl radical itself is a reactive species that has been utilized in organic synthesis. nih.gov It can be generated from precursors like sulfuryl chlorofluoride (FSO₂Cl) through photoredox catalysis. rsc.org This radical can then participate in reactions such as the fluorosulfonylation of alkenes, providing a direct method to introduce the fluorosulfonyl group into molecules. nih.govrsc.org The generation and subsequent reaction of these radical species have expanded the synthetic utility of sulfonyl fluorides, enabling the construction of complex molecules. rsc.orgresearchgate.net

| Radical Intermediate | Generation Method | Subsequent Reaction |

| Arylsulfonyl Radical ([ArSO₂•]) | From aryldiazonium salts and SO₂ source. mdpi.com | Combination with a fluorine source to form ArSO₂F. mdpi.com |

| Fluorosulfonyl Radical (FSO₂•) | From FSO₂Cl via photoredox catalysis. rsc.org | Addition to alkenes and alkynes. nih.gov |

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Dynamics

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, identified as a next-generation click chemistry reaction, has brought significant attention to sulfonyl fluorides. sigmaaldrich.comrsc.orgnih.gov This reaction involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile. nih.govnih.gov SuFEx is characterized by its high reliability, specificity, and the stability of the resulting linkage, proceeding under metal-free conditions. nih.govnih.gov

The SuFEx reaction is often facilitated by base catalysis, which activates either the sulfonyl fluoride or the incoming nucleophile. nih.gov Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for the reaction of sulfonyl fluorides with nucleophiles such as aryl silyl (B83357) ethers. nih.gov The catalytic mechanism is believed to involve the activation of the S-F bond. nih.gov The base can deprotonate the nucleophile (e.g., a phenol) or interact with the sulfonyl fluoride to facilitate fluoride displacement. The process is thought to be mediated by species such as the bifluoride ion ([HF₂]⁻). nih.gov The choice of base and reaction conditions can be crucial, as strong bases may cause side reactions with certain substrates, like alkyl sulfonyl fluorides which can undergo elimination. nih.gov

Aryl sulfonyl fluorides are generally stable and exhibit modest reactivity towards biological nucleophiles under physiological conditions. nih.gov However, their reactivity can be dramatically enhanced when they are brought into close proximity with a nucleophilic residue, a phenomenon known as proximity-enhanced SuFEx. nih.govnih.govrsc.org

This principle is particularly powerful in chemical biology for creating specific covalent linkages between proteins or between a protein and a small molecule ligand. nih.govresearchgate.net The strategy often involves a "plant-and-cast" approach, where a molecule containing a sulfonyl fluoride is first anchored to a specific site (e.g., a lysine (B10760008) residue on a protein) via a highly reactive functional group. The tethered sulfonyl fluoride is then "cast" across the protein surface, where it can react with nearby weakly nucleophilic amino acid side chains (like serine, threonine, tyrosine, and histidine) that it would not react with in solution. nih.gov This proximity-driven reaction follows a two-step mechanism: noncovalent binding followed by the irreversible covalent bond formation. rsc.org This effect has been exploited to develop covalent inhibitors and chemical cross-linkers for studying protein-protein interactions. nih.govnih.govrsc.org

Derivatization and Functionalization Strategies

The sulfonyl fluoride group in compounds like this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse sulfonyl-containing molecules.

Conversion to Sulfonamides and Sulfonate Esters: As previously mentioned, the reaction with amines, often catalyzed by a Lewis acid, is a primary method for synthesizing sulfonamides. acs.org Similarly, reaction with phenols or alcohols, typically in the presence of a base, yields sulfonate esters. researchgate.net

Conjugate Addition and Cycloaddition Reactions: Aryl sulfonyl fluorides can be incorporated into molecules that participate in other transformations. For example, vinyl sulfonyl fluorides are excellent Michael acceptors, reacting with a wide range of nucleophiles. sigmaaldrich.com Furthermore, sulfonyl fluorides can be part of dienophiles or dipolarophiles in cycloaddition reactions. For instance, α,β-unsaturated sulfonyl fluorides can undergo [3+2] cycloaddition with azomethine ylides to form pyrrolidine-3-sulfonyl fluorides. ccspublishing.org.cn These reactions demonstrate how the stable sulfonyl fluoride moiety can be carried through multi-step syntheses and then used for further functionalization. ccspublishing.org.cn

| Reaction Type | Reactants | Product |

| Sulfonamide Formation | ArSO₂F + Amine (with Lewis Acid) | ArSO₂NHR acs.org |

| Sulfonate Ester Formation | ArSO₂F + Phenol/Alcohol (with Base) | ArSO₂OR researchgate.net |

| Conjugate Addition | Vinyl-SO₂F + Nucleophile | Adduct sigmaaldrich.com |

| [3+2] Cycloaddition | α,β-Unsaturated SO₂F + Azomethine ylide | Pyrrolidine-3-sulfonyl fluoride ccspublishing.org.cn |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Aryl sulfonyl fluorides like this compound are versatile reagents for forming carbon-heteroatom and, less directly, carbon-carbon bonds. Their primary role is as electrophiles in SuFEx reactions, where the sulfonyl fluoride group (-SO₂F) connects with a nucleophile, displacing the fluoride ion. sigmaaldrich.com

These reactions have been used to create a wide array of chemical linkages. The sulfonyl fluoride moiety can react with various nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine, making them valuable tools in chemical biology for creating covalent protein modifications. nih.gov

Key research findings in this area include:

Palladium-Catalyzed Reactions: Aryl iodides can be converted into their corresponding aryl sulfonyl fluorides through palladium-catalyzed reactions. These products can then react with various nucleophiles to yield sulfones (forming a C-SO₂-C linkage) and sulfonamides (forming a C-SO₂-N linkage), demonstrating C-S and C-N bond formation. mdpi.com

Reactions with Grignard Reagents: The synthesis of aryl sulfonyl fluorides can be achieved by reacting aryl Grignard reagents (e.g., phenylmagnesium bromide derivatives) with SO₂F₂. This method directly forms the crucial C-S bond. Aryl magnesium bromides with electron-donating groups are readily converted into the desired sulfonyl fluoride products. mdpi.com

Aryne Chemistry: Arynes, highly reactive intermediates, can be trapped by various reagents to form new C-C and C-heteroatom bonds, providing another pathway to functionalized aromatic sulfonyl compounds. uic.edu

Michael Addition: Ethenesulfonyl fluoride serves as a Michael acceptor for N, O, S, and C nucleophiles, allowing the -SO₂F group to be incorporated into various molecules through the formation of C-N, C-O, C-S, and C-C bonds. sigmaaldrich.com

| Reaction Type | Nucleophile | Bond Formed | Typical Product | Reference |

|---|---|---|---|---|

| Sulfonamide Formation | Amines (e.g., N-Boc-L-lysine methyl ester) | S-N | Sulfonamide | mdpi.com |

| Sulfonate Ester Formation | Alcohols/Phenols | S-O | Sulfonate Ester | nih.gov |

| Sulfone Formation | Carbon Nucleophiles | S-C | Sulfone | mdpi.com |

| Sulfonyl Azide (B81097) Formation | Azide Ion (from TMSN₃) | S-N | Sulfonyl Azide | nih.gov |

Deoxyazidation Protocols

Deoxyazidation is a crucial transformation that converts alcohols into organic azides, which are valuable synthetic intermediates. While not a direct reaction of this compound itself, related sulfur-based fluoride reagents are pivotal in modern deoxyazidation protocols. These methods offer a direct and practical route to alkyl azides from readily available alcohols under mild conditions. nih.govnih.gov

A prominent method involves the use of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) and sodium azide (NaN₃). nih.govnih.gov This protocol is effective for a broad range of primary and secondary alcohols, including those in complex, pharmaceutically relevant molecules. nih.gov The reaction typically proceeds at room temperature, which is a significant advantage over older methods that required high temperatures. nih.govnih.gov

The proposed mechanism involves the activation of the alcohol by the SulfoxFluor reagent to form a sulfonimidate ester intermediate. This intermediate possesses a good leaving group, which is then displaced by the azide ion in an Sₙ2 reaction to furnish the alkyl azide product. nih.gov The success of this reaction highlights the superior nucleophilicity of the azide ion compared to the fluoride ion under these conditions. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reagents | Alcohol, SulfoxFluor, Sodium Azide (NaN₃), Base (e.g., DBU) | nih.govnih.gov |

| Conditions | Room temperature, mild | nih.gov |

| Substrate Scope | Broad; includes primary and secondary alcohols with diverse functional groups | nih.govresearchgate.net |

| Mechanism | Activation of alcohol to form a sulfonimidate ester, followed by Sₙ2 displacement by azide | nih.gov |

Experimental Mechanistic Studies

Elucidating the reaction mechanisms of aryl sulfonyl fluorides is essential for optimizing existing transformations and developing new ones. A combination of kinetic, spectroscopic, and chemical trapping experiments has provided significant insights into the transient species and pathways involved.

Kinetic Investigations and Reaction Profiling

Kinetic studies are fundamental to understanding the reactivity of aryl sulfonyl fluorides. Research has focused on quantifying their stability and reaction rates under various conditions. For example, the hydrolytic stability of different aryl sulfonyl fluorides has been investigated to understand how electronic and steric factors on the aryl ring affect the susceptibility of the S-F bond to cleavage. researchgate.netacs.org It was found that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit enhanced in vitro metabolic stability, indicating that steric hindrance around the sulfonyl fluoride group plays a protective role. researchgate.net

In the context of electrochemical synthesis of sulfonyl fluorides, ¹⁹F NMR has been employed for kinetic batch experiments to monitor the reaction progress and determine rates. acs.org Such studies are crucial for optimizing reaction conditions and understanding the mechanism of the electrochemical process.

Spectroscopic Characterization of Transient Species

The direct observation of short-lived intermediates is a powerful tool for mechanistic elucidation. In reactions involving aryl sulfonyl fluorides, various spectroscopic techniques have been used to identify transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In radical-mediated syntheses of aryl sulfonyl fluorides from aryldiazonium salts, EPR spectroscopy has been instrumental. It confirmed the formation of aryl radicals (Ar•) and arylsulfonyl radicals (ArSO₂•) as key intermediates in the reaction pathway. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has been used to observe activated intermediates in base-catalyzed reactions of sulfonyl fluorides. For instance, the formation of an activated species resulting from the nucleophilic addition of a base catalyst (like HOBt) to the sulfur center of a sulfonyl fluoride has been directly observed. nih.gov

Transient Absorption (TA) Spectroscopy: While not applied directly to this compound in the sources, femtosecond and nanosecond TA spectroscopies are powerful techniques for studying photochemical reactions. They have been used to identify transient species such as biradicals and cations in the photolysis of other organic fluorides, providing a detailed picture of the reaction dynamics on ultrafast timescales. mdpi.com

Radical Trapping Experiments

To confirm the involvement of radical intermediates in certain reactions of aryl sulfonyl fluorides, radical trapping experiments are commonly performed. These experiments introduce a "trap" molecule that reacts selectively with radicals to form a stable, identifiable adduct.

In the fluorosulfonylation of aryldiazonium salts, the proposed formation of an aryl radical was supported by radical scavenger and radical clock experiments. mdpi.com More specifically, N-tert-butyl-α-phenylnitrone (PBN) was used as a spin trap. The detection of the PBN-adducts of both the aryl radical and the arylsulfonyl radical by EPR spectroscopy provided strong evidence for their presence as intermediates in the reaction. mdpi.com Similarly, 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) has been used as a radical scavenger in electrochemical strategies for generating aryl radicals, confirming the radical nature of the pathway. researchgate.net

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | C₈H₉FO₂S |

| Sodium azide | NaN₃ |

| N-tosyl-4-chlorobenzenesulfonimidoyl fluoride | SulfoxFluor |

| N-tert-butyl-α-phenylnitrone | PBN |

| 2,2,6,6-Tetramethyl-1-piperidinyloxy | TEMPO |

| Ethenesulfonyl fluoride | ESF |

| Sulfur dioxide difluoride | SO₂F₂ |

| Trimethylsilyl azide | TMSN₃ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| 1-Hydroxybenzotriazole (B26582) | HOBt |

Computational and Theoretical Investigations of Aryl Sulfonyl Fluoride Reactivity

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are fundamental to unraveling the intricate details of reaction mechanisms involving aryl sulfonyl fluorides. These methods can map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that control reaction rates. For reactions such as the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), a cornerstone of click chemistry, quantum chemical calculations can elucidate the step-by-step process of nucleophilic attack at the sulfur center. nih.gov

Theoretical studies on similar aryl sulfonyl fluorides have explored their reactions with various nucleophiles. mdpi.com These investigations often reveal the role of catalysts and solvents in modulating the reaction pathway. For instance, computational models can demonstrate how a base might activate the nucleophile or how solvent polarity can stabilize charged intermediates, thereby lowering the activation energy. acs.org The insights gained from these studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

A significant aspect of these studies is the investigation of the S-F bond's stability and reactivity. Quantum chemical methods can calculate bond dissociation energies (BDEs), providing a quantitative measure of the bond's strength. researchgate.net These calculations help to explain the delicate balance of stability and reactivity that makes sulfonyl fluorides valuable reagents in chemical biology and materials science. acs.orgnih.gov

Density Functional Theory (DFT) for Selectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the selectivity of chemical reactions involving aryl sulfonyl fluorides. researchgate.net Its balance of computational cost and accuracy makes it particularly suitable for studying complex molecular systems. DFT calculations can be employed to predict various forms of selectivity, including chemoselectivity, regioselectivity, and stereoselectivity.

In the context of 3,4-Dimethylbenzene-1-sulfonyl fluoride, DFT could be used to predict its reactivity towards different nucleophilic sites within a molecule. For example, in a molecule containing both an amine and a hydroxyl group, DFT calculations could determine the activation barriers for the reaction at each site, thereby predicting which functional group is more likely to react. The electronic effects of the methyl groups on the benzene (B151609) ring, being electron-donating, would be a key factor in these predictions, influencing the electrophilicity of the sulfonyl fluoride group. mdpi.com

DFT is also instrumental in understanding the role of catalysts in directing selectivity. By modeling the interaction of the aryl sulfonyl fluoride and the nucleophile with a catalyst, researchers can rationalize why a particular product is favored. These computational insights can guide the development of new catalysts with enhanced selectivity for specific transformations.

Below is an interactive data table illustrating the type of data that can be generated from DFT calculations to predict reaction selectivity.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Aniline | Acetonitrile (B52724) | 15.2 | High |

| Phenol | Acetonitrile | 18.5 | Moderate |

| Thiophenol | Acetonitrile | 12.8 | Very High |

| Water | Water | 25.1 | Low |

Note: The data in this table is hypothetical and for illustrative purposes to represent the output of DFT calculations for selectivity prediction.

Modeling of Transition States and Energetic Profiles

The modeling of transition states and the generation of energetic profiles are central to understanding the kinetics and thermodynamics of reactions involving aryl sulfonyl fluorides. A transition state is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile, representing the bottleneck of the reaction. Identifying the geometry and energy of the transition state is crucial for calculating reaction rates.

Computational methods, particularly DFT, are adept at locating transition state structures. For the reaction of this compound with a nucleophile, the transition state would likely involve the partial formation of a new bond between the nucleophile and the sulfur atom, and the partial breaking of the sulfur-fluorine bond. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

The following table provides a hypothetical energetic profile for the reaction of this compound with a generic nucleophile.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +18.7 |

| Intermediate | -5.4 |

| Transition State 2 | +12.3 |

| Products | -20.1 |

Note: The data in this table is hypothetical and for illustrative purposes to represent a calculated energetic profile.

Analysis of Electronic Structure and Bonding Characteristics

The analysis of the electronic structure and bonding characteristics of this compound provides fundamental insights into its reactivity. Computational methods can be used to calculate various electronic properties, such as atomic charges, molecular orbitals, and electrostatic potentials. These properties help to explain why the molecule behaves the way it does in chemical reactions.

The sulfonyl fluoride group is highly electron-withdrawing, which polarizes the sulfur-fluorine bond and renders the sulfur atom highly electrophilic. smolecule.com The two methyl groups on the benzene ring, being electron-donating, slightly counteract this effect by increasing the electron density on the aromatic ring. Computational analysis can quantify these electronic effects. For instance, Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, providing a quantitative measure of the electrophilicity of the sulfur center.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key to understanding reactivity. For an electrophile like this compound, the LUMO is typically centered on the sulfonyl group. The energy and shape of the LUMO indicate where a nucleophile is most likely to attack. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles.

Conclusions and Future Perspectives on 3,4 Dimethylbenzene 1 Sulfonyl Fluoride Research

Current Achievements and Remaining Challenges

The primary achievement in the field of sulfonyl fluorides, including structures like 3,4-Dimethylbenzene-1-sulfonyl fluoride (B91410), is the establishment of SuFEx as a next-generation click chemistry reaction. latrobe.edu.aurhhz.net This has provided a reliable method for constructing robust molecular architectures. rsc.orgnih.gov Sulfonyl fluorides are prized for their unique balance of stability and reactivity; they are remarkably stable under many conditions, including physiological ones, yet can be activated for selective reactions. rhhz.netresearchgate.netbldpharm.com This stability is a significant advantage over more reactive sulfonyl chlorides. rhhz.netbldpharm.com

However, significant challenges remain. A key issue is the metabolic instability of the S-F bond in some biological contexts, which can limit the in vivo applications of sulfonyl fluoride-containing molecules. acs.orgacs.orgnih.gov Research indicates that both electronic and steric factors influence this stability, suggesting that substitution patterns on the aryl ring, such as the methyl groups in 3,4-Dimethylbenzene-1-sulfonyl fluoride, play a crucial role. acs.orgnih.gov Another challenge is the need for relatively high catalyst loadings or prolonged reaction times for certain SuFEx transformations, which can hinder efficiency and scalability. nih.govnih.gov

Table 1: Summary of Achievements and Challenges in Arylsulfonyl Fluoride Research

| Category | Key Points | Citations |

| Current Achievements | Establishment of SuFEx as a reliable "click" reaction. | latrobe.edu.aursc.orgrhhz.net |

| Unique stability-reactivity profile of the sulfonyl fluoride group. | rhhz.netresearchgate.netbldpharm.com | |

| Demonstrated utility in synthesizing diverse molecular structures. | nih.govresearchgate.net | |

| Remaining Challenges | Potential for metabolic instability of the S-F bond in vivo. | acs.orgacs.orgnih.gov |

| Requirement for high catalyst loadings in some reactions. | nih.govnih.gov | |

| Need for broader substrate scope and milder reaction conditions. | sigmaaldrich.comnih.gov |

Directions in Catalyst Development and Reaction Optimization

Future research will heavily focus on catalyst development to enhance the efficiency and scope of reactions involving this compound. While early SuFEx reactions often required stoichiometric base activation, the field is moving towards more efficient catalytic systems. nih.govacs.org Strategies include the use of hindered organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), which, in synergy with silicon additives, can dramatically accelerate SuFEx couplings, often requiring catalyst loadings as low as 1.0 mol%. nih.govnih.gov

Other promising avenues include the exploration of photoredox, electro-, transition-metal, and organocatalysis to access and functionalize sulfonyl fluorides under milder conditions. sigmaaldrich.com For instance, nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) are being investigated for mild SuFEx reactions applicable to automated synthesis. researchgate.net The development of catalysts that can overcome the high stability of the S-F bond without leading to unwanted side reactions is paramount. acs.org Optimization efforts are also directed at eliminating the need for pre-functionalized substrates, such as silyl (B83357) ethers, by enabling the direct coupling of alcohols with sulfonyl fluorides like this compound. nih.gov

Expanding the Scope of SuFEx and Related Reactions

The versatility of SuFEx chemistry allows for the connection of diverse molecular modules, and expanding this scope is a key area of future research. latrobe.edu.aunih.gov The development of new "SuFExable hubs" beyond simple arylsulfonyl fluorides is crucial. nih.govnih.gov For example, the use of thionyl tetrafluoride (SOF₄) as a multidimensional connector opens pathways to complex, three-dimensional structures. nih.gov

For building blocks like this compound, expansion means exploring a wider range of nucleophilic partners beyond phenols and amines. rhhz.net While reactions with aliphatic alcohols have traditionally been challenging, new catalytic systems are making these transformations more accessible. nih.gov Furthermore, integrating SuFEx with other orthogonal reactions, such as the Suzuki-Miyaura cross-coupling where the arylsulfonyl fluoride itself acts as an electrophile, represents a powerful strategy for molecular diversification. researchgate.net The goal is to create a comprehensive toolbox that allows chemists to use SuFExable compounds like this compound for nearly any desired molecular assembly task, from polymer synthesis to the modification of complex biomolecules. rsc.orgrhhz.net

Potential for Novel Applications in Materials Science and Medicinal Chemistry

The unique properties of the sulfonyl fluoride group position it for significant impact in both materials science and medicinal chemistry. rsc.orgnumberanalytics.com The robustness of the linkages formed via SuFEx reactions makes them ideal for creating advanced polymers and materials with high thermal and chemical stability. rhhz.net The ability to precisely connect modules opens up possibilities for designing materials with tailored electronic, optical, or mechanical properties.

In medicinal chemistry, the sulfonyl fluoride moiety is increasingly used as a covalent warhead for designing targeted inhibitors. researchgate.netresearchgate.net Its stability under physiological conditions, combined with its ability to form strong covalent bonds with nucleophilic amino acid residues (like tyrosine, lysine (B10760008), or serine) in a protein's binding site, makes it a powerful tool for drug discovery. bldpharm.comnih.gov this compound could serve as a foundational fragment in the development of novel therapeutic agents, where the dimethylphenyl group provides a scaffold for further functionalization to achieve target specificity. acs.org The continued development of SuFEx will undoubtedly accelerate the discovery of new drugs and functional materials built from versatile precursors like this compound. latrobe.edu.auresearchgate.net

Table 2: Potential Future Applications

| Field | Application Area | Rationale | Citations |

| Materials Science | High-Performance Polymers | SuFEx linkages provide high thermal and chemical stability. | rhhz.net |

| Functional Materials | Modular nature of SuFEx allows for precise design of materials with specific properties. | rsc.orgnumberanalytics.com | |

| Medicinal Chemistry | Covalent Enzyme Inhibitors | The SO₂F group acts as a stable but reactive "warhead" for specific amino acid residues. | researchgate.netbldpharm.comresearchgate.net |

| Chemical Biology Probes | Used to covalently label and identify protein interactions and functions. | rhhz.netnih.gov | |

| Drug Discovery Scaffolding | The arylsulfonyl fluoride core can be elaborated to create libraries of potential drug candidates. | researchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.